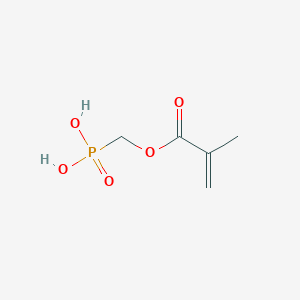

((Methacryloyloxy)methyl)phosphonic acid

CAS No.:

Cat. No.: VC18861335

Molecular Formula: C5H9O5P

Molecular Weight: 180.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9O5P |

|---|---|

| Molecular Weight | 180.10 g/mol |

| IUPAC Name | 2-methylprop-2-enoyloxymethylphosphonic acid |

| Standard InChI | InChI=1S/C5H9O5P/c1-4(2)5(6)10-3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) |

| Standard InChI Key | QHUQZGZZEWXSTL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)OCP(=O)(O)O |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

The IUPAC name for ((methacryloyloxy)methyl)phosphonic acid is 2-methylprop-2-enoyloxymethylphosphonic acid, reflecting its bifunctional structure. The molecule consists of:

-

A methacryloyl group (CH₂=C(CH₃)COO-) providing vinyl reactivity for polymerization

-

A methylene bridge (-CH₂-) linking the ester and phosphonic acid groups

-

A phosphonic acid moiety (-PO(OH)₂) enabling hydrogen bonding and metal coordination

The canonical SMILES representation is CC(=C)C(=O)OCP(=O)(O)O, which precisely maps the connectivity of atoms. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the phosphonic acid group adopts a tetrahedral geometry, while the methacryloyl group maintains planar sp² hybridization at the double bond .

Physicochemical Properties

Key properties derived from experimental data include:

The dual acidity of the phosphonic acid group facilitates pH-dependent solubility transitions between pH 2–7, making it suitable for stimuli-responsive materials .

Synthesis and Manufacturing Processes

Hydrolysis of Phosphonate Precursors

The most common synthesis route involves a two-step process starting from dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) :

-

RAFT Polymerization:

MAPC1 undergoes controlled polymerization using 2-cyano-2-propyl dithiobenzoate (CPDB) as a chain-transfer agent in dimethylformamide (DMF) at 70°C. This yields poly(MAPC1) with narrow polydispersity (Đ = 1.15–1.25) . -

Trimethylsilyl Bromide (TMSBr) Hydrolysis:

The phosphonate ester groups are converted to phosphonic acid via silylation and methanolysis:This method achieves >98% conversion while preserving the polymer backbone .

Scale-Up Considerations

Industrial production faces two key challenges:

-

Corrosion Control: Phosphonic acid groups necessitate glass-lined reactors or Hastelloy equipment to prevent metal ion leaching.

-

Purification: Dialysis against deionized water (MWCO 1 kDa) removes residual TMSBr and methanol, achieving 99.9% purity as verified by ICP-OES .

Polymerization Behavior and Material Applications

RAFT-Mediated Block Copolymerization

Recent work demonstrates the compound's utility in polymerization-induced self-assembly (PISA) :

Typical Formulation

-

Macro-CTA: Poly((methacryloyloxy)methylphosphonic acid) (PMPA, DP = 24–42)

-

Core-forming monomer: Benzyl methacrylate (BzMA)

-

Solvent: Methanol/water (7:3 v/v)

Morphological Transitions

| PMPA DP | BzMA DP | Hydrodynamic Diameter (nm) | Morphology |

|---|---|---|---|

| 24 | 50 | 24 ± 3 | Spherical micelles |

| 24 | 80 | 238 ± 15 | Worm-like/vesicles |

| 42 | 300 | 63 ± 2 | Uniform spheres |

This table illustrates how increasing the hydrophobic BzMA block drives morphological evolution from spheres to vesicles .

Biomedical Applications

Phosphonic acid groups enhance biocompatibility through:

-

Calcium Chelation: Adsorption energy of −58.9 kJ/mol enables strong bone binding, as shown in hydroxyapatite coating studies .

-

pH-Responsive Drug Release: Doxorubicin-loaded PMPA-b-PBzMA vesicles show 80% payload release at pH 5.0 (lysosomal conditions) vs. <10% at pH 7.4 .

Recent Research Advances

Organic–Inorganic Nanocomposites

Incorporating PMPA-based vesicles into CaCO₃ crystals yields nanocomposites with:

-

300% increase in fracture toughness compared to pure calcite

-

Controlled pore sizes (50–200 nm) mediated by vesicle templates

Adhesive Hydrogels

Terpolymers with N-isopropylacrylamide exhibit:

-

Lap shear strength: 2.4 MPa on aluminum substrates

-

Self-healing efficiency: 92% after 5 damage-repair cycles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume